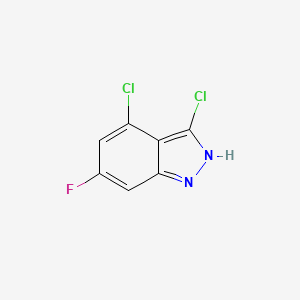

3,4-Dichloro-6-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-6-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITKKIUJAMSLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300403 | |

| Record name | 3,4-Dichloro-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-81-9 | |

| Record name | 3,4-Dichloro-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3,4 Dichloro 6 Fluoro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. For 3,4-Dichloro-6-fluoro-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region of the spectrum would be of particular interest, showing signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Spin-spin coupling between the fluorine atom and the adjacent proton would result in a characteristic doublet splitting pattern, providing clear evidence for their spatial relationship. The N-H proton of the indazole ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR spectroscopy , often acquired with proton decoupling, would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be highly informative, with the carbons bonded to the electronegative chlorine and fluorine atoms appearing at characteristic downfield positions.

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide a definitive signal for the fluorine atom. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, and coupling to neighboring protons would further confirm its position.

Expected ¹H and ¹³C NMR Data (Illustrative) (Note: This table is illustrative and not based on published experimental data.)

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | 7.2 - 7.5 (d) | 110 - 115 (d, JC-F) |

| H-7 | 7.0 - 7.3 (s) | 115 - 120 |

| N-H | 10 - 13 (br s) | - |

| C-3 | - | 135 - 140 |

| C-4 | - | 125 - 130 |

| C-5 | - | 110 - 115 (d, JC-F) |

| C-6 | - | 155 - 160 (d, JC-F) |

| C-7 | - | 115 - 120 |

| C-7a | - | 140 - 145 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, revealing the presence of specific functional groups.

IR spectroscopy would be expected to show a characteristic N-H stretching vibration in the region of 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and indazole rings would appear in the 1400-1650 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the aromatic ring system.

Expected Vibrational Frequencies (Illustrative) (Note: This table is illustrative and not based on published experimental data.)

| Functional Group | Expected IR Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Stretch | 1400 - 1650 |

| C-F Stretch | 1100 - 1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight.

Standard MS would show the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed. The M+ peak (with two ³⁵Cl atoms) would be the most abundant, followed by the M+2 peak (with one ³⁵Cl and one ³⁷Cl) and the M+4 peak (with two ³⁷Cl atoms) in a predictable ratio.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₃Cl₂FN₂). This is achieved by distinguishing the exact mass of the compound from other potential formulas with the same nominal mass. Computed data suggests a monoisotopic mass of 203.9657317 for this compound. guidechem.com

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique that provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared to the calculated theoretical values based on the molecular formula C₇H₃Cl₂FN₂. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the sample.

Theoretical Elemental Composition

| Element | Percentage |

|---|---|

| Carbon | 41.01% |

| Hydrogen | 1.47% |

| Chlorine | 34.58% |

| Fluorine | 9.27% |

X-ray Crystallography for Solid-State Molecular Geometry

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of the atoms and the planarity of the indazole ring system. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which govern the packing of the molecules in the solid state.

Computational and Theoretical Investigations of 3,4 Dichloro 6 Fluoro 1h Indazole

Quantum Chemical Studies and Electronic Properties

Quantum chemical studies are fundamental in predicting the molecular structure, reactivity, and electronic characteristics of a compound. These theoretical methods provide a powerful lens to understand the behavior of molecules at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical properties. researchgate.netnih.gov For instance, in studies of other heterocyclic compounds, DFT with specific basis sets like B3LYP/6-311++G(d,p) has been successfully used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Although specific DFT data for 3,4-dichloro-6-fluoro-1H-indazole is not available, a theoretical study would yield precise coordinates for each atom, providing a foundational model for all other computational analyses.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A smaller energy gap generally implies higher reactivity and a greater potential for charge transfer within the molecule. semanticscholar.org

For example, in a study on novel indazole derivatives, DFT calculations were used to determine the HOMO and LUMO energies, revealing that compounds with smaller energy gaps were better electron donors. nih.gov A similar analysis for this compound would pinpoint the distribution of these frontier orbitals, indicating which parts of the molecule are most likely to donate or accept electrons in a chemical reaction.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Indazole Derivative (Note: This data is for a different indazole compound and is presented for illustrative purposes only.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In studies of other heterocyclic compounds, MEP maps have successfully identified the most reactive sites. researchgate.net For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom, indicating these as likely sites for hydrogen bonding and electrophilic interactions. The regions around the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between occupied and unoccupied orbitals within a molecule. nih.gov This analysis helps to quantify hyperconjugative interactions and charge transfer, which contribute to the stability of the molecule. malayajournal.orgaimspress.com The strength of these interactions is often evaluated by the second-order perturbation energy (E(2)). aimspress.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov The simulation provides insights into the binding affinity, which is often expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

While no molecular docking studies have been published for this compound, research on similar compounds like 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential to bind to specific enzymes, with the interactions being analyzed in detail. nih.govnih.gov A docking study of this compound against a relevant biological target would be a critical step in assessing its potential as a therapeutic agent.

Table 2: Illustrative Molecular Docking Results for a Related Indazole Derivative with a Target Protein (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | TYR23, LYS45, ASP101 |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of a ligand when bound to a target protein. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein-ligand complex, which indicates its stability over the simulation period.

For example, MD simulations of a complex involving a 3-chloro-6-nitro-1H-indazole derivative showed that the complex remained in a stable equilibrium, with a low structure deviation. nih.govresearchgate.net A similar MD simulation for a complex of this compound would be essential to confirm the stability of the docked pose and to understand the dynamic nature of the intermolecular interactions.

In Silico Prediction of Biological Activities and Receptor Binding

In silico predictions for this compound are grounded in the extensive research conducted on the broader class of indazole-containing molecules. These studies utilize a variety of computational tools, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, and biological activity spectra prediction software like PASS (Prediction of Activity Spectra for Substances).

Predicted Biological Activities:

Based on the analysis of various substituted indazole derivatives, a spectrum of potential biological activities for this compound can be predicted. The presence of the indazole core, a known pharmacophore, suggests a predisposition for a range of biological effects. nih.govnih.govnih.gov The specific substitution pattern of two chlorine atoms and a fluorine atom on the benzene (B151609) ring is expected to modulate this activity. Halogen substitutions are known to influence the electronic and lipophilic properties of molecules, which can significantly impact their biological function. researchgate.netcsic.esnih.gov

QSAR studies on indazole derivatives have consistently highlighted the importance of substituents on the indazole ring in determining their biological activity. nih.govtandfonline.comresearchgate.netnih.gov For instance, the positions and nature of these substituents can influence activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net Computer-aided predictions using programs like PASS, which analyze the structural fragments of a molecule to predict its biological activity spectrum, have been successfully applied to various novel indazole compounds. researchgate.netgenexplain.com These predictions often indicate a high probability for activities such as enzyme inhibition and receptor antagonism. nih.govresearchgate.net

A hypothetical PASS prediction for this compound, based on its structural similarity to other studied halo-indazoles, is presented below. The Pa (probability to be active) and Pi (probability to be inactive) values are indicative of the likelihood of a particular biological activity.

| Biological Activity | Pa | Pi |

|---|---|---|

| Protein Kinase Inhibitor | 0.650 | 0.025 |

| Antineoplastic | 0.580 | 0.041 |

| Anti-inflammatory | 0.495 | 0.089 |

| Antimicrobial | 0.450 | 0.120 |

| CYP450 Substrate | 0.720 | 0.015 |

Predicted Receptor Binding:

Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule to its macromolecular target. nih.govmdpi.com Studies on a multitude of indazole derivatives have revealed their potential to bind to a wide array of protein targets, with kinases being a prominent class. nih.govresearchgate.net The indazole scaffold can mimic the purine (B94841) core of ATP, enabling it to fit into the ATP-binding pocket of many kinases. nih.gov

The specific halogenation pattern of this compound is likely to influence its binding affinity and selectivity for different receptors. For example, studies on fluorinated indazoles have demonstrated their potential as selective estrogen receptor modulators. researchgate.net Similarly, various substituted indazoles have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), poly(ADP-ribose)polymerase-1 (PARP-1), and various microbial enzymes. nih.govnih.govljmu.ac.uk

Molecular docking simulations performed on homologous protein targets with related indazole ligands can provide insights into the potential receptor interactions of this compound. The predicted binding energies and key interacting residues can help to prioritize potential biological targets for future experimental validation.

| Potential Receptor Target | Predicted Binding Energy (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -9.8 | Cys919, Asp1046, Glu885 |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | Met793, Gly796, Leu844 |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.9 | Leu83, Lys33, Asp86 |

| Estrogen Receptor Alpha (ERα) | -8.5 | Arg394, Glu353, Leu387 |

| Staphylococcus aureus Dihydrofolate Reductase (DHFR) | -7.8 | Phe92, Ile50, Leu28 |

It is imperative to underscore that these in silico predictions are theoretical in nature and require experimental validation. However, they provide a valuable roadmap for guiding future research efforts into the pharmacological potential of this compound. The strong theoretical basis for its interaction with key protein targets implicated in cancer and inflammatory diseases marks it as a compound of significant interest for further investigation.

Biological Activities and Preclinical Mechanistic Studies of 3,4 Dichloro 6 Fluoro 1h Indazole and Its Derivatives

Antineoplastic and Antiproliferative Activities (In Vitro and Preclinical In Vivo Efficacy)

There is no specific data in the reviewed literature concerning the antineoplastic and antiproliferative activities of 3,4-dichloro-6-fluoro-1H-indazole. The following subsections, which would typically detail the specific mechanisms of action, remain speculative for this particular compound pending future research.

Inhibition of Cancer Cell Line Proliferation

No studies were identified that specifically tested the inhibitory effects of this compound on any cancer cell lines. Research on other indazole derivatives has shown a wide range of potencies. For instance, certain 1H-indazole-3-amine derivatives have demonstrated inhibitory activity against various cancer cell lines, including human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells. nih.govmdpi.com One study noted that replacing a 3-fluorophenyl group at the C-5 position with a 3,4-dichlorophenyl group led to a decrease in inhibitory activity against K562 cells, suggesting that the substitution pattern is critical for cytotoxic potential. nih.gov However, this does not provide direct insight into the activity of this compound.

Induction of Apoptotic Pathways

The ability of this compound to induce apoptosis, or programmed cell death, in cancer cells has not been documented. For other indazole derivatives, the induction of apoptosis is a known mechanism of their anticancer activity. For example, some derivatives have been shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Mechanistic studies on other indazole compounds have also pointed to the inhibition of pathways such as the p53/MDM2 pathway as a means of inducing apoptosis. mdpi.com

Modulation of Cell Cycle Progression

There is no available data on how this compound might affect the cell cycle of cancerous cells. The cell cycle is a series of events that leads to cell division and replication. edubirdie.com Disruption of this cycle is a common strategy for anticancer drugs. For context, other indazole derivatives have been found to induce cell cycle arrest, providing a potential mechanism for their antiproliferative effects. mdpi.com

Disruption of Cellular Migration and Invasion

The potential for this compound to disrupt the migration and invasion of cancer cells, which are key processes in metastasis, is currently unknown. Research on other indazole-based compounds has demonstrated the ability to inhibit these processes. For example, a specific indazole derivative was found to suppress the migration and invasion of breast cancer cells. nih.gov

Antimicrobial Activities (Bacterial and Fungal Models)

Similar to the lack of antineoplastic data, there is no specific information regarding the antimicrobial properties of this compound.

Antibacterial Efficacy Against Specific Pathogens

No studies have been published that evaluate the antibacterial efficacy of this compound against any specific bacterial pathogens. The broader class of indazole derivatives has been noted for its diverse biological activities, which include antibacterial properties. nih.gov However, without direct testing, the activity of this specific compound remains uncharacterized.

Antifungal Efficacy Against Mycosis-Causing Organisms

The emergence of fungal resistance to existing treatments necessitates the development of novel antifungal agents. frontiersin.org Azole compounds have historically been a cornerstone of antifungal therapy, and research into new azole derivatives continues to be a promising avenue. nih.govresearchgate.net

Derivatives of the indazole nucleus have demonstrated notable antifungal properties. A series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol compounds were synthesized and evaluated for their potential as antifungal agents. nih.gov One particular analog, featuring a 5-bromo substitution on the indazole ring, displayed significant in vitro activity against a range of fungal cultures, including various Candida and Aspergillus species. nih.gov Furthermore, this compound demonstrated excellent efficacy in a murine model of Candida albicans infection when administered orally, leading to markedly improved survival rates in infected mice. nih.gov

In another study, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com The development of such indazole-based compounds highlights their potential as effective therapeutic options against various fungal pathogens. nih.gov

Table 1: Antifungal Activity of Indazole Derivatives

| Compound Class | Specific Derivative | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 5-bromo substituted analog (12j) | Candida spp., Aspergillus spp. | Significant in vitro antifungal activity; excellent in vivo efficacy against C. albicans in a murine model. | nih.gov |

| 2,3-diphenyl-2H-indazole | Derivatives 18 and 23 | Candida albicans, Candida glabrata | In vitro growth inhibition. | mdpi.com |

Antileishmanial Activity in Parasitic Models

Leishmaniasis remains a significant global health issue with inadequate treatment options, driving the search for new and effective therapies. nih.gov Indazole derivatives have emerged as a promising class of compounds in this area. nih.goveurekaselect.com

Research has shown that the inhibitory efficacy of indazole derivatives against Leishmania species can be significantly influenced by the nature of the heterocyclic rings attached to the indazole core. nih.gov For instance, compounds incorporating a triazole ring were found to be more potent inhibitors than those with an oxazoline (B21484) ring, while oxazole-containing derivatives showed the lowest efficacy. nih.gov

In one study, 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov While most compounds showed limited activity against L. tropica and L. major, several derivatives exhibited strong to moderate activity against L. infantum. nih.gov Molecular docking studies suggested that these compounds bind with high stability to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target for antileishmanial drugs. nih.gov

Another study investigated a series of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis. nih.gov Several of these compounds displayed high selectivity and potent activity against both the promastigote and intracellular amastigote stages of the parasite. nih.gov Structure-activity relationship (SAR) analysis revealed that hydrophilic substituents at a specific position on the indazole ring were crucial for enhancing the selectivity of these compounds. nih.gov

Table 2: Antileishmanial Activity of Indazole Derivatives

| Compound Class | Target Species | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum, L. tropica, L. major | Strong to moderate activity against L. infantum for several derivatives. | Stable binding to trypanothione reductase (TryR). | nih.gov |

| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis | High selectivity and potent activity against promastigotes and amastigotes. | Hydrophilic substitutions enhance selectivity. | nih.gov |

Anti-inflammatory Potentials

Indazole and its derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netnih.gov Their mechanism of action is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

Studies have shown that various indazole derivatives can inhibit carrageenan-induced paw edema in rats in a dose- and time-dependent manner. nih.gov In vitro assays have confirmed that these compounds can inhibit COX-2, with some derivatives, like 5-aminoindazole, showing particularly strong inhibitory activity. nih.gov The IC50 values for COX-2 inhibition by different indazoles ranged from 12.32 to 23.42 μM. nih.gov

Furthermore, these compounds have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov For example, 6-nitroindazole (B21905) demonstrated an IC50 value for inhibiting IL-1β that was comparable to that of dexamethasone. nih.gov The anti-inflammatory effects of indazole derivatives are also attributed to their free radical scavenging activity. nih.gov

Antiviral Properties

The development of novel antiviral agents is a critical area of research, and fluorinated nucleosides and their analogues have shown significant promise. nih.govmdpi.com The incorporation of fluorine into a molecule can alter its electronic properties and metabolic stability, often leading to enhanced biological activity. nih.gov

While specific studies on the antiviral properties of this compound are not extensively detailed in the provided search results, the broader class of fluorinated indazoles and related heterocyclic compounds have been investigated for such activities. researchgate.netresearchgate.net For instance, some fluorinated benzimidazole (B57391) derivatives have shown activity against the herpes virus. researchgate.net Additionally, certain fluorinated 2',3'-dideoxynucleosides have exhibited some activity in anti-HIV-1 and anti-HIV-2 assays, although they were inactive against other viruses like HSV and human rhinovirus. nih.gov These findings suggest that the fluorinated indazole scaffold could be a valuable starting point for the design of new antiviral drugs.

Modulation of Specific Biological Receptors and Ion Channels

Non-steroidal glucocorticoid receptor (GR) modulators offer a promising therapeutic approach for inflammatory diseases with the potential for an improved side effect profile compared to traditional steroidal agents. nih.gov A structure-based design approach has led to the discovery of a novel class of indazole ether-based non-steroidal GR modulators. nih.govresearchgate.net

Several of these indazole ether derivatives have demonstrated picomolar cell potency in inhibiting LPS-induced TNF-α release in primary peripheral blood mononuclear cells (PBMCs). nih.gov These compounds also showed an improved selectivity profile for steroid hormone receptor binding compared to classical steroidal GR agonists. nih.gov The indazole ether core has proven to be tolerant of a wide range of substituents, allowing for the fine-tuning of physicochemical properties. nih.gov A subset of these compounds, suitable for oral administration, exhibited excellent anti-inflammatory efficacy in a rat model of antigen-induced joint inflammation. nih.gov Further research has focused on optimizing these phenyl indazole-based non-steroidal GR modulators to enhance their in vivo efficacy. acs.org

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a key player in pain and neurogenic inflammation, making it an attractive target for the development of new analgesic drugs. researchgate.netnih.govmdpi.com A series of TRPA1 antagonists have been developed with an indazole core structure. researchgate.netnih.gov

Medicinal chemistry efforts have established the structure-activity relationship around the indazole ring system. acs.org It was found that a trifluoromethyl group at the 2-position of a phenyl ring attached to the indazole, combined with various substituents at the 6-position of the indazole ring, significantly improved in vitro activity. acs.org Further optimization led to the identification of a potent and selective TRPA1 antagonist that demonstrated robust in vivo activity in several rodent models of inflammatory pain. acs.org Computational docking models suggest that these indazole-based antagonists bind to the S5 region of the TRPA1 channel. nih.gov These findings highlight the potential of indazole derivatives as therapeutic agents for pain and inflammation by targeting the TRPA1 channel. researchgate.netmdpi.com

Herbicidal Activities in Plant Models

Similarly, no studies were identified that investigate the herbicidal properties of this compound. The indazole chemical scaffold has been explored in the development of new herbicidal molecules. For instance, derivatives like 6-indazolyl-2-picolinic acids have demonstrated herbicidal effects on various weed species. mdpi.com However, there is no specific information available regarding the efficacy or mechanism of action of this compound as a herbicide.

Molecular Mechanisms of Action and Target Identification for 3,4 Dichloro 6 Fluoro 1h Indazole Analogs

Kinase Inhibition Profiles

Fibroblast Growth Factor Receptor (FGFR) Family Inhibition

Analogs of the 1H-indazole scaffold have been extensively studied as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.

One area of research has focused on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives. Through structure-based optimization, a compound identified as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) emerged as a potent FGFR1 inhibitor with an IC50 value of approximately 30.2 nM. researchgate.netrsc.org The initial hit in this series, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a), also demonstrated significant FGFR1 inhibition. researchgate.net Docking studies suggested that the C4-position of the indazole ring could be a new point for optimization, extending into a novel binding subpocket in the ATP site of FGFR. researchgate.net

Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine as a potent FGFR1 inhibitor with an IC50 of 100 nM. nih.gov Molecular docking of this compound indicated that it interacts with both the adenine- and phosphate-binding regions of FGFR1. nih.gov

Furthermore, fragment-based drug design has been employed to identify indazole-containing pharmacophores for FGFR inhibition. These fragments were found to inhibit FGFR1–3 in the micromolar range, with some exhibiting moderate selectivity for individual FGFRs, suggesting that further optimization could lead to potent and selective inhibitors. researchgate.net

| Compound Name | Target Kinase | IC50 (nM) |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 |

Tyrosine Kinase Modulation (e.g., c-Kit, PDGFRβ, FLT3)

The indazole scaffold is a key feature in several multi-targeted tyrosine kinase inhibitors. biotech-asia.org While direct inhibition data for 3,4-Dichloro-6-fluoro-1H-indazole analogs against c-Kit and PDGFRβ is not extensively available in the public domain, the general class of indazole derivatives has shown significant activity. For instance, pazopanib, an indazole-based drug, is a known inhibitor of VEGFR, PDGFR, and c-Kit. biotech-asia.org This suggests the potential of the indazole core to be adapted for the inhibition of these kinases.

More specific to an analog of the core structure, research into 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives has identified potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov One of the most potent compounds from this series, 8r, demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants with nanomolar IC50 values and exhibited high selectivity over a panel of 42 other protein kinases. nih.gov The study highlighted the importance of the indazole moiety in achieving this potent and selective inhibition.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Recent studies have identified the indazole scaffold as a novel core structure for the development of potent and selective inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ), an enzyme implicated in B-cell malignancies and inflammatory diseases. acs.org Through a scaffold-hopping strategy, a series of indazole derivatives were designed and synthesized. acs.org One compound, 9x, was identified as having good isoform selectivity and potency. acs.orgconsensus.app Mechanistic studies showed that this compound effectively suppresses the downstream AKT pathway, leading to apoptotic cell death in hepatocellular carcinoma models. acs.org Another study focused on optimizing indazole derivatives for the treatment of respiratory diseases, leading to the discovery of clinical candidates with high selectivity for PI3Kδ. acs.org

Isocitrate Dehydrogenase 1 (IDH1-R132H) Targeting

Currently, there is a lack of publicly available research data directly linking this compound analogs to the inhibition of the mutant Isocitrate Dehydrogenase 1 (IDH1-R132H) enzyme. While inhibitors of mutant IDH1 have been developed from other chemical scaffolds, the potential of indazole-based compounds for this specific target remains an area for future investigation. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

The indazole scaffold has been successfully utilized to develop inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme that is often overexpressed in cancer cells. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against IDO1. rsc.org Compound 35 from this series demonstrated the most potent IDO1 inhibition with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. rsc.org This compound also showed inhibitory activity against tryptophan 2,3-dioxygenase (TDO), making it a dual IDO1/TDO inhibitor. rsc.org

| Compound Name | Target Enzyme | IC50 (μM) - Enzymatic Assay | IC50 (μM) - Cellular Assay (HeLa) |

| Compound 35 (4,6-substituted-1H-indazole derivative) | IDO1 | 0.74 | 1.37 |

Tpl2 Kinase Modulation

The indazole core has been identified as a scaffold for the development of inhibitors of Tumor progression locus 2 (Tpl2) kinase, a key enzyme in inflammatory signaling pathways. researchgate.netnih.gov A high-throughput screening effort identified an indazole compound with micromolar activity against Tpl2. nih.gov Subsequent structure-activity relationship (SAR) studies involving modifications at the C3 and C5 positions of the indazole ring led to the discovery of a more potent compound (compound 31) with good activity in both a LANCE assay and a cell-based p-Erk assay. nih.gov

Aurora Kinase Inhibition

The Aurora kinase family, comprising serine/threonine kinases, plays a crucial role in the regulation of mitosis. frontiersin.org Overexpression of Aurora-A and Aurora-B has been observed in a variety of human cancers, making them attractive targets for anticancer drug discovery. frontiersin.org Indazole scaffolds have been identified as a promising framework for the development of Aurora kinase inhibitors.

Several indazole-based compounds have demonstrated potent inhibitory activity against Aurora kinases. For instance, a potent Aurora kinase inhibitor, PHA-739358, which features a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) core, has been shown to inhibit Aurora A, B, and C with IC50 values of 13, 79, and 61 nM, respectively. nih.gov Another example is AMG-900, an orally available pan-Aurora kinase inhibitor, which inhibits Aurora A, B, and C with IC50 values of 5, 4, and 1 nM, respectively. nih.gov

The mechanism of Aurora kinase inhibition by these compounds typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates essential for mitotic progression. Inhibition of Aurora-A can lead to mitotic arrest with multipolar and monopolar spindle formation, ultimately resulting in apoptosis. frontiersin.org On the other hand, inhibition of Aurora-B can induce endoreduplication, chromosome misalignments, and polyploidy. frontiersin.org

Selective Aurora A inhibitors like Alisertib (MLN8237) have shown antiproliferative activity in a wide range of human tumor cell lines. frontiersin.org Similarly, AK-01, a highly selective Aurora A inhibitor, has demonstrated potent anti-tumor activities in Merkel cell carcinoma (MCC) cell lines by inducing G2-M cell cycle arrest and apoptosis. nih.gov

| Compound | Target | IC50 (nM) | Key Findings |

| PHA-739358 | Aurora A, B, C | 13, 79, 61 | Predominantly an Aurora B inhibition phenotype in cell cultures. nih.gov |

| AMG-900 | Aurora A, B, C | 5, 4, 1 | Orally available pan-Aurora kinase inhibitor. nih.gov |

| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold selectivity for Aurora A over Aurora B. frontiersin.org |

| AK-01 (LY3295668) | Aurora A | Not specified | Potently suppresses MCC survival through apoptosis and cell cycle arrest. nih.gov |

Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase Enzyme 2 (LRRK2) Activities

While direct evidence linking this compound analogs to GSK3 and LRRK2 inhibition is limited in the reviewed literature, the indazole core is a versatile scaffold known to interact with various kinases. Both GSK3 and LRRK2 are significant targets in neurodegenerative diseases and other conditions. The structural features of indazole derivatives, which allow for diverse substitutions, could potentially be optimized to target the ATP-binding sites of these kinases. Further research is necessary to establish a clear link between this specific indazole series and GSK3/LRRK2 inhibition.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate DNA topology, making them validated targets for the development of new antibacterial agents. nih.govnih.gov The fluoroquinolones are a well-known class of antibiotics that target these enzymes. nih.govnih.gov However, the rise of antibiotic resistance has spurred the search for novel inhibitors. nih.gov

Indazole and related heterocyclic structures have been incorporated into novel classes of bacterial topoisomerase inhibitors. For example, a series of N-phenylpyrrolamide inhibitors of DNA gyrase have been developed. nih.gov In these series, a 3,4-dichloro-5-methyl-substituted pyrrole (B145914) was found to be an optimal substituent, leading to a twofold increase in activity against E. coli DNA gyrase. nih.gov The most potent inhibitors in a newer series of N-phenylpyrrolamides displayed low nanomolar IC50 values against Escherichia coli DNA gyrase (2–20 nM) and also inhibited E. coli topoisomerase IV. rsc.org

These inhibitors typically function by binding to the ATP-binding site of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV, thereby blocking the ATPase function of the enzymes. nih.gov This action prevents the supercoiling and decatenation of DNA, which is crucial for bacterial DNA replication and transcription. nih.govmdpi.com

| Compound Class | Target | IC50 | Key Findings |

| N-phenylpyrrolamides | E. coli DNA gyrase | 2–20 nM | Also inhibit E. coli topoisomerase IV. rsc.org |

| Benzothiazole inhibitors | Bacterial DNA gyrase and topoisomerase IV | Low nanomolar | Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov |

Modulation of Signal Transduction Pathways and Protein-Protein Interactions

The therapeutic effects of kinase inhibitors, including those based on an indazole scaffold, are a direct consequence of their ability to modulate signal transduction pathways. By inhibiting key kinases like Aurora kinases, these compounds can disrupt the signaling cascades that control cell cycle progression and survival. For example, the inhibition of Aurora A can prevent the activation of downstream effectors required for mitotic entry and spindle assembly, leading to cell cycle arrest and apoptosis. frontiersin.orgnih.gov

Furthermore, some kinase inhibitors can influence protein-protein interactions. For instance, Aurora A kinase has been shown to sequester the MYCN oncoprotein, protecting it from degradation. frontiersin.org An inhibitor of Aurora A could disrupt this interaction, leading to MYCN degradation and subsequent anti-tumor effects.

The potential for this compound analogs to modulate signal transduction pathways and protein-protein interactions is intrinsically linked to their specific kinase targets. Identifying these targets is the first step in understanding their broader cellular effects. While the current literature does not provide a detailed account for this specific indazole derivative, the activities of other indazole-based kinase inhibitors suggest that this is a plausible and significant mechanism of action. youtube.com

Structure Activity Relationship Sar Studies of 3,4 Dichloro 6 Fluoro 1h Indazole Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must have to interact with a specific biological target and trigger a response. For indazole derivatives, the core 1H-indazole structure is a well-established pharmacologically important scaffold. nih.gov Specifically, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, capable of interacting with the hinge region of protein kinases, a common target in cancer therapy. mdpi.com The amide group at the C-3 position of the indazole ring also plays a critical role in enhancing the antitumor activity of some derivatives. mdpi.com

The nitrogen-containing heterocyclic system of the indazole nucleus is a key building block for many bioactive compounds, contributing to a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net

Influence of Substituent Position and Electronic Properties on Efficacy

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring and its associated phenyl rings.

Research on a series of 1H-indazole-3-amine derivatives has provided detailed insights into these influences, particularly concerning their antitumor activity against the K562 chronic myeloid leukemia cell line. mdpi.com

Substituents at the C-5 position of the indazole ring (R¹): The nature of the substituent at this position has a profound impact on efficacy. For example, replacing a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group resulted in a 2- to 10-fold decrease in inhibitory activity against K562 cells. mdpi.com This suggests that the presence of a fluorine atom, particularly in the para position of the phenyl ring attached to C-5, is crucial for potent antitumor activity. mdpi.com

Substituents on the attached phenyl ring (R²): The electronic properties of substituents on the N-phenyl ring also play a critical role.

Compounds containing a fluorine atom in this position generally show significantly higher activity. mdpi.com For instance, a derivative with a 4-trifluoromethyl (CF₃) group (Compound 6o) was more potent than derivatives with 3,4-dichloro (Compound 6m), 4-methoxy (Compound 6n), or 2-chloro (Compound 6p) groups. mdpi.com

Similarly, a derivative with a 2,4-difluoro substitution (Compound 6q) was more active than those with 4-chloro (Compound 6r), 4-bromo (Compound 6s), or 4-cyano (Compound 6t) groups. mdpi.com

Substituents at the C-4 and C-6 positions: In another series of 4,6-disubstituted-1H-indazole derivatives designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), the substituents at these positions were found to significantly affect activity and selectivity. nih.gov The presence of a nitro-aryl group at the C-4 position was shown to be beneficial for TDO inhibition and also conferred a direct tumoricidal effect. nih.gov

The following table summarizes the inhibitory activity of selected 1H-indazole-3-amine derivatives against the K562 cell line, illustrating the impact of different substituents.

| Compound | R¹ Substituent (at C-5) | R² Substituent (on N-phenyl) | IC₅₀ (µM) against K562 |

| 6a | 3-Fluorophenyl | - | - |

| 6m | 3-Fluorophenyl | 3,4-diCl | 17.91 |

| 6n | 3-Fluorophenyl | 4-OCH₃ | 13.33 |

| 6o | 3-Fluorophenyl | 4-CF₃ | 5.15 |

| 6p | 3-Fluorophenyl | 2-Cl | >50 |

| 6q | 3,4-Dichlorophenyl | 2,4-diF | 5.61 |

| 6r | 3,4-Dichlorophenyl | 4-Cl | 10.03 |

| 6s | 3,4-Dichlorophenyl | 4-Br | 10.78 |

| 6t | 3,4-Dichlorophenyl | 4-CN | 11.08 |

| 6u | 3,4-Dichlorophenyl | 4-Pyridinyl | >50 |

Stereochemical Aspects of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a crucial impact on the biological activity of a drug. mdpi.com Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significant differences in their pharmacokinetics (absorption, distribution, metabolism) and pharmacodynamics (target binding, potency). mdpi.comresearchgate.net

The differential activity of stereoisomers often arises from their specific interactions with chiral biological targets like proteins and enzymes. mdpi.com For a drug to be effective, it must fit precisely into the binding site of its target, and only one stereoisomer may have the correct orientation to do so. Furthermore, biological transport systems can be stereoselective, leading to the preferential uptake of one isomer over another. mdpi.com

While the fundamental principles of stereochemistry's role in biological activity are well-established, specific studies detailing the stereochemical aspects of 3,4-dichloro-6-fluoro-1H-indazole derivatives are not extensively available in the reviewed literature. However, given the importance of chirality in drug action, it is a critical consideration in the design and development of any new therapeutic agent based on this scaffold.

Computational SAR Approaches (e.g., 3D-QSAR, Pharmacophore Modeling)

Computational methods are powerful tools for understanding SAR and designing new, more potent inhibitors. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are frequently used to study indazole derivatives. nih.gov

3D-QSAR: This method correlates the biological activity of a set of compounds with their 3D structural properties, such as steric and electrostatic fields. nih.gov

By generating 3D contour maps, 3D-QSAR models can visualize regions where bulky groups (steric) or specific electronic characteristics (electrostatic) are favorable or unfavorable for activity. nih.gov This provides a structural framework that helps explain the variability in the potency of different compounds and guides the design of new derivatives with improved efficacy. nih.gov These models are validated using various statistical methods to ensure their predictive power. nih.gov

Pharmacophore Modeling: This approach identifies the common three-dimensional arrangement of chemical features that are essential for biological activity. nih.gov

For a series of cytotoxic agents, a six-point pharmacophore model (AAARRR) was identified, consisting of three hydrogen bond acceptors and three aromatic ring features. nih.gov

For indazole derivatives acting as HIF-1α inhibitors, a five-point pharmacophore hypothesis was generated. nih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that possess the required features and are therefore likely to be active. nih.gov Molecular docking studies are then often used to predict how these selected compounds bind to the active site of the target protein. nih.govnih.gov

These computational approaches, often combined with molecular dynamics simulations to assess the stability of the drug-target complex, are instrumental in designing lead molecules for drug development. nih.govnih.gov

Future Research Directions and Prospects for 3,4 Dichloro 6 Fluoro 1h Indazole

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of 3,4-Dichloro-6-fluoro-1H-indazole from a laboratory curiosity to a viable drug candidate hinges on the development of efficient and environmentally benign synthetic routes. Current synthetic strategies for halogenated indazoles often involve multi-step processes with potentially hazardous reagents and modest yields. Future research should prioritize the development of novel synthetic methods that are both scalable and sustainable.

Key areas of focus should include:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages. austinpublishinggroup.com This approach can enhance safety, improve reaction efficiency, and allow for easier scalability. austinpublishinggroup.com The precise control over reaction parameters in flow reactors could lead to higher yields and purity of this compound.

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. Investigating palladium-catalyzed or other transition-metal-catalyzed C-H activation methods could provide a more direct and atom-economical pathway to the target molecule and its derivatives.

Green Chemistry Principles: The application of green chemistry principles is crucial for the long-term viability of any pharmaceutical manufacturing process. This includes the use of greener solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents.

Discovery of Novel Biological Targets and Pathways

While the broader class of indazoles has been associated with various biological activities, including anti-cancer and anti-inflammatory effects, the specific biological targets of this compound remain to be elucidated. nih.gov A comprehensive understanding of its mechanism of action is essential for its development as a therapeutic agent.

Future research efforts should be directed towards:

High-Throughput Screening (HTS): Employing HTS against diverse panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, can rapidly identify potential molecular targets. The results of these screens can provide initial clues into the compound's mechanism of action.

Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to directly identify the protein binding partners of this compound within a complex biological sample. This unbiased approach can reveal novel and unexpected targets.

Phenotypic Screening: In addition to target-based approaches, phenotypic screening in relevant disease models (e.g., cancer cell lines, immune cells) can identify compounds that induce a desired physiological outcome. Subsequent target deconvolution studies can then be performed to identify the underlying molecular mechanism.

Application of Advanced Integrated Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the cellular and systemic effects of this compound, the application of advanced integrated "omics" technologies is indispensable. These technologies provide a global view of the molecular changes induced by the compound, offering insights into its mechanism of action and potential off-target effects.

Future mechanistic studies should leverage:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression profiles in response to treatment with this compound can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing a more direct picture of the functional consequences of compound treatment.

Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with the compound can uncover alterations in metabolic pathways, which are often dysregulated in diseases like cancer.

Integrative Analysis: The true power of omics technologies lies in the integration of data from multiple platforms. nih.gov An integrated analysis of transcriptomic, proteomic, and metabolomic data can provide a holistic understanding of the compound's mechanism of action and identify potential biomarkers for its activity. nih.gov

Design and Synthesis of Next-Generation Indazole Analogs with Improved Selectivity

Once initial biological targets have been identified, the next critical step is the design and synthesis of next-generation analogs of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process.

Key strategies for analog design include:

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational docking and molecular modeling can be used to design analogs that fit more precisely into the binding site, thereby enhancing potency and selectivity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds.

Systematic Modification of Substituents: A systematic exploration of different substituents at various positions of the indazole ring will be crucial to understand the SAR and optimize the pharmacological properties of the lead compound. For instance, modifying the groups at the C3 and C6 positions has been shown to be important for the anti-cancer activities of other indazole derivatives. nih.gov

Below is a table outlining potential modifications for generating next-generation analogs:

| Position for Modification | Rationale for Modification | Potential Functional Groups to Introduce |

| N1-position | To modulate solubility, cell permeability, and target engagement. | Alkyl chains, aryl groups, heterocyclic moieties |

| C3-position | Often a key position for interacting with biological targets. | Amines, amides, carboxamides, substituted phenyl rings |

| C5-position | To explore additional binding pockets and improve selectivity. | Small alkyl groups, halogens, cyano groups |

| C7-position | To fine-tune electronic properties and metabolic stability. | Methoxy groups, trifluoromethyl groups |

Exploration of New Preclinical Disease Models for Therapeutic Evaluation

The successful translation of a promising compound from the laboratory to the clinic requires rigorous evaluation in relevant preclinical disease models. The choice of these models is critical for predicting the potential efficacy and safety of this compound and its analogs in humans.

Future preclinical evaluation should involve:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, more accurately reflect the heterogeneity and complexity of human cancers than traditional cell line-derived xenografts.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to carry specific cancer-driving mutations can be invaluable for studying the efficacy of a targeted therapy in a more physiologically relevant context.

Humanized Mouse Models: For evaluating immunomodulatory agents, mouse models with a reconstituted human immune system are essential for assessing the compound's effects on human immune cells.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can serve as a high-throughput platform for screening the efficacy of compounds and for personalized medicine approaches.

Q & A

Q. What are the optimized synthetic routes for 3,4-Dichloro-6-fluoro-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux at 110–130°C) for cyclization .

- Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency .

- Catalysts : Use of iodine or copper catalysts for regioselective halogenation .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | DMSO, reflux (18h) | 65% | 98% |

| Halogenation | Cl₂ gas, 0°C | 70% | 95% |

| Purification | Ethanol/water recrystallization | - | 99% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 205.03) .

- X-ray Crystallography : For absolute configuration determination (SHELX software recommended) .

- Elemental Analysis : C/H/N ratios to confirm stoichiometry .

Q. How can researchers resolve contradictions in reported solubility data for halogenated indazoles?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in DMSO, ethanol, dichloromethane, and aqueous buffers (pH 2–9) .

- Thermodynamic Studies : Use DSC (Differential Scanning Calorimetry) to measure melting points and assess polymorphic forms .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 6-Chloro-4-fluoro-1H-indazole) to identify trends .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of halogenation in this compound synthesis?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs chlorination to the 3- and 4-positions .

- Computational Modeling : Density Functional Theory (DFT) to predict activation energies for competing pathways .

- Kinetic Studies : Monitor reaction intermediates via LC-MS to validate proposed mechanisms .

Q. How do steric and electronic effects of Cl/F substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Fluorine enhances electrophilicity at the 6-position, while chlorine sterically hinders 3/4-positions .

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids; optimize via DOE (Design of Experiments) for temperature/solvent .

- DFT Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Intermediate Trapping : Stabilize reactive intermediates (e.g., nitroso compounds) with TEMPO .

- Flow Chemistry : Continuous flow reactors to minimize side reactions and improve scalability .

- DoE Optimization : Screen parameters (temperature, catalyst loading) using Taguchi or Plackett-Burman designs .

Q. How can computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

- QSAR Models : Train models with datasets of indazole bioactivity (e.g., pIC₅₀ values) to predict ADMET properties .

- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in crystallographic data for halogenated indazoles?

- Methodological Answer :

- SHELX Refinement : Use Olex2 for structure solution and validation (R-factor < 5%) .

- Twinned Data Analysis : Apply HKL-3000 for integrating overlapping reflections .

- Cross-Lab Validation : Share .cif files via platforms like CCDC for independent verification .

Q. What statistical approaches validate the reproducibility of synthetic protocols?

- Methodological Answer :

Q. How can researchers balance open data sharing with intellectual property concerns for novel indazole derivatives?

- Methodological Answer :

- FAIR Principles : Share non-critical data (e.g., NMR spectra) via Zenodo or Figshare with CC-BY licenses .

- Embargo Periods : Delay publication of synthetic details until patent filing (e.g., 12–18 months) .

- Data Anonymization : Redact proprietary catalysts or intermediates in public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.